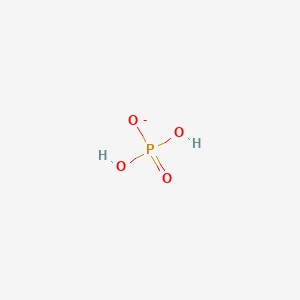

Phosphate, dihydrogen

Description

Significance and Prevalence of Dihydrogen Phosphate (B84403) Anions in Diverse Chemical Systems

The significance of the dihydrogen phosphate anion stems from its ubiquity and multifaceted functionality across chemistry, biology, and industry. patsnap.com Its salts, such as sodium dihydrogen phosphate and potassium dihydrogen phosphate, are stable, water-soluble compounds that serve as a readily available source of the anion. annexechem.comnanyangchemical.comacs.org

In biological systems , the dihydrogen phosphate/hydrogen phosphate pair is the principal component of the phosphate buffer system, which is crucial for maintaining pH homeostasis within cells and in urine. fiveable.mefiveable.mesolubilityofthings.comjove.com The pKa for the dissociation of dihydrogen phosphate to hydrogen phosphate is approximately 7.2, making it an exceptionally effective buffer at the near-neutral pH common in most biological fluids. fiveable.me Beyond buffering, it is a fundamental building block of essential biomolecules, including adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, and the sugar-phosphate backbone of DNA and RNA. fiveable.meactascientific.combiologyonline.com

In agriculture , dihydrogen phosphate is a primary source of phosphorus, an essential macronutrient for plant growth. annexechem.combakerandbaker.co.in It is a key component of fertilizers, where it promotes root development, flowering, and fruiting. annexechem.comprivilifesciences.com Compounds like monocalcium phosphate and potassium dihydrogen phosphate are used extensively to improve soil fertility and crop yields. bakerandbaker.co.inprivilifesciences.com

The food industry utilizes dihydrogen phosphate salts extensively as multifunctional food additives. annexechem.comvedantu.com They act as buffering agents to control pH, which is vital for flavor, stability, and inhibiting microbial growth. annexechem.com They also function as emulsifiers in processed cheese, leavening agents in baked goods, and thickening agents. annexechem.comvedantu.com

In industrial and laboratory settings , dihydrogen phosphate's primary role is as a component of buffer solutions to maintain stable pH for chemical reactions and biochemical assays. annexechem.comnanyangchemical.com It is also used in water treatment to control pH and prevent the corrosion of pipes. patsnap.comnanyangchemical.com Furthermore, specific salts like potassium dihydrogen phosphate (KDP) have applications in optics due to their nonlinear properties. acs.org

Table 2: Key Applications of Dihydrogen Phosphate

| Field | Application | Examples of Compounds Used |

|---|---|---|

| Biological Systems | pH buffering (intracellular fluid, kidneys), Component of ATP, DNA, and RNA. fiveable.mefiveable.mebiologyonline.com | Dihydrogen phosphate / Hydrogen phosphate buffer system. solubilityofthings.comlibretexts.org |

| Agriculture | Fertilizer to provide essential phosphorus, Soil pH amendment. annexechem.combakerandbaker.co.in | Monocalcium phosphate, Potassium dihydrogen phosphate, Ammonium (B1175870) dihydrogen phosphate. wikipedia.orgprivilifesciences.com |

| Food Industry | pH control agent, Emulsifier, Stabilizer, Leavening agent, Nutrient enhancer. annexechem.comvedantu.com | Sodium dihydrogen phosphate. annexechem.comnanyangchemical.com |

| Industrial Applications | Water treatment (corrosion inhibitor), pH buffer in chemical processes, Component in detergents. nanyangchemical.commade-in-china.com | Sodium dihydrogen phosphate, Potassium dihydrogen phosphate. nanyangchemical.commade-in-china.com |

| Laboratory Research | Preparation of buffer solutions for biochemical and chemical experiments, Reagent in chemical synthesis. annexechem.comnanyangchemical.com | Sodium dihydrogen phosphate, Potassium dihydrogen phosphate. nanyangchemical.comsigmaaldrich.com |

| Pharmaceuticals | Buffering agent in drug formulations (e.g., injectables, ophthalmic solutions). nanyangchemical.comnordmann.global | Sodium dihydrogen phosphate. nanyangchemical.comnordmann.global |

Evolution of Research Perspectives on Dihydrogen Phosphate Chemistry

Research perspectives on dihydrogen phosphate have evolved from viewing it as a simple inorganic salt to recognizing its potential as a sophisticated building block in advanced materials and analytical science. Initially, research focused on its fundamental roles and production. Early work, such as patents from the late 19th century, described methods for producing potassium dihydrogen phosphate for use as a fertilizer. acs.org For much of the 20th century, studies centered on its applications as a fertilizer, food additive, and buffering agent, and its critical role in biological buffer systems was elucidated. libretexts.orgepa.gov

The latter part of the 20th century and the early 21st century have seen a significant shift. Chemists began to explore the more intricate aspects of the anion's behavior, driven by advances in analytical instrumentation and a deeper understanding of intermolecular forces. Research has moved towards leveraging the specific properties of the dihydrogen phosphate anion, particularly its strong hydrogen-bonding capabilities. iaea.org This has led to the emergence of dihydrogen phosphate in the field of supramolecular chemistry, where it is used as a versatile building block to construct complex, self-assembled networks and host-guest systems. researchgate.netresearchgate.net These studies investigate how the anion can form polymeric chains, layers, and three-dimensional frameworks through hydrogen bonds, with the potential to trap other molecules within its structure. researchgate.netresearchgate.net

More recently, research has also focused on its interactions in analytical chemistry and its role in sustainable or "green" chemistry. Scientists are designing highly selective sensors for its detection and using it to enhance analytical techniques. rsc.orgnih.gov Furthermore, there is growing interest in using waste products to synthesize valuable chemicals like potassium dihydrogen phosphate, highlighting a move towards more environmentally conscious chemical practices. acs.org

Scope and Academic Relevance of Current Research Directions on Dihydrogen Phosphate

The academic relevance of dihydrogen phosphate remains high, with current research spanning multiple disciplines. The scope of modern research is focused on harnessing its unique chemical properties for novel applications.

One significant area of current research is in analytical chemistry . Scientists are developing advanced methods for the sensitive and selective detection of dihydrogen phosphate, which is crucial for environmental monitoring and understanding biological processes. For instance, fluorescent chemosensors have been designed that can effectively distinguish H₂PO₄⁻ from other phosphate species like HPO₄²⁻ and PO₄³⁻. rsc.org In a different approach, research has shown that the dihydrogen phosphate anion can be used as a dopant to significantly enhance the detection of sugars in electrospray ionization mass spectrometry (ESI-MS), boosting signal intensity by up to 263-fold for glucose. nih.gov This is attributed to the anion's ability to form more stable hydrogen-bonded complexes with sugars compared to other dopants. nih.gov

In the field of supramolecular chemistry and crystal engineering , the dihydrogen phosphate anion is studied for its ability to act as a versatile synthon for creating complex architectures. Researchers have demonstrated that H₂PO₄⁻ anions can self-assemble into diverse frameworks, such as pseudo-honeycomb-like layers, which can act as host lattices for trapping organic cations. researchgate.net This supramolecular flexibility opens up possibilities for designing new materials with tailored properties.

Green and sustainable chemistry represents another important research frontier. A recent study demonstrated a method for preparing potassium dihydrogen phosphate from the phosphoric acid waste generated during the synthesis of cyclohexene. acs.org This approach transforms a chemical waste product into a valuable fertilizer, embodying the principles of green chemistry by improving resource efficiency and reducing environmental impact. acs.org

The fundamental role of dihydrogen phosphate in acid-base chemistry continues to be a subject of study, particularly in the context of biological and environmental systems. fiveable.meactascientific.com Its function in the phosphate buffer system is critical for renal physiology, where it facilitates the excretion of acid from the body. fiveable.metaylorandfrancis.com

Table 3: Acid-Base Equilibria of Phosphoric Acid

| Equilibrium Reaction | pKa (at 25°C) | Predominant Species |

|---|---|---|

| H₃PO₄ ⇌ [H₂PO₄]⁻ + H⁺ | 2.14 wikipedia.org | H₃PO₄ (pH < 2.14) |

| [H₂PO₄]⁻ ⇌ [HPO₄]²⁻ + H⁺ | 7.20 wikipedia.org | [H₂PO₄]⁻ (pH 2.14 - 7.20) |

Structure

3D Structure

Propriétés

Numéro CAS |

14066-20-7 |

|---|---|

Formule moléculaire |

H2O4P- |

Poids moléculaire |

96.987 g/mol |

Nom IUPAC |

dihydrogen phosphate |

InChI |

InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4)/p-1 |

Clé InChI |

NBIIXXVUZAFLBC-UHFFFAOYSA-M |

SMILES |

OP(=O)(O)[O-] |

SMILES canonique |

OP(=O)(O)[O-] |

Autres numéros CAS |

29505-79-1 |

Origine du produit |

United States |

Fundamental Structural Chemistry and Spectroscopic Characterization of Dihydrogen Phosphate Species

Crystallographic Analyses of Dihydrogen Phosphate (B84403) Salts and Hybrid Systems

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for determining the precise atomic arrangement within a crystal. Numerous studies have utilized SC-XRD to characterize a wide variety of dihydrogen phosphate salts and hybrid systems. These investigations reveal that the dihydrogen phosphate (H₂PO₄⁻) anion is a versatile building block, capable of forming diverse structural motifs. researchgate.net

For instance, the crystal structure of 2'-deoxycytidine (B1670253) hemidihydrogenphosphate was determined to be in the hexagonal space group P6(2), with the H₂PO₄⁻ anions located on twofold axes, forming tight columns. nih.gov In the case of (-)-ephedrine dihydrogen phosphate, the crystals are monoclinic with the space group C2. iucr.org The structure of 4-carboxyanilinium dihydrogen phosphate was found to be monoclinic with the space group P2₁/n. scialert.net Similarly, sitagliptin (B1680988) dihydrogen phosphate monohydrate crystallizes in the orthorhombic space group P2₁2₁2₁. cambridge.org

The crystal structure of barium dihydrogenomonophosphate, Ba(H₂PO₄)₂, was determined to be triclinic with the space group P-1. biointerfaceresearch.com Another example is the hybrid material (2-hydroxyethyl) trimethylammonium dihydrogen phosphate, which also exhibits a triclinic structure with the space group P-1. nih.gov These examples highlight the diversity of crystal systems and space groups adopted by dihydrogen phosphate compounds, largely influenced by the nature of the cation and the presence of solvent molecules.

Interactive Table: Crystallographic Data of Selected Dihydrogen Phosphate Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| 2'-Deoxycytidine hemidihydrogenphosphate | Hexagonal | P6(2) | 25.839 | 25.839 | 12.529 | 90 | 90 | 120 | nih.gov |

| (-)-Ephedrine dihydrogen phosphate | Monoclinic | C2 | 14.738 | 5.710 | 15.302 | 90 | 97.17 | 90 | iucr.org |

| 4-Carboxyanilinium dihydrogen phosphate | Monoclinic | P2₁/n | - | - | - | - | - | - | scialert.net |

| Sitagliptin dihydrogen phosphate monohydrate | Orthorhombic | P2₁2₁2₁ | 6.137108 | 9.304018 | 38.30767 | 90 | 90 | 90 | cambridge.org |

| Barium dihydrogenomonophosphate | Triclinic | P-1 | 6.9917 | 7.1929 | 7.9667 | 104.517 | 95.918 | 109.459 | biointerfaceresearch.com |

| (2-hydroxyethyl) trimethylammonium dihydrogen phosphate | Triclinic | P-1 | - | - | - | - | - | - | nih.gov |

| 2-Amino-4-methylpyrimidinium dihydrogen phosphate | Triclinic | P-1 | 6.1720 | 7.5616 | 9.9216 | 100.562 | 99.821 | 102.279 | nih.gov |

| Tetramethylammonium dihydrogen phosphate hemihydrate | Monoclinic | C2/c | 14.3213 | 9.2607 | 13.1990 | 90 | 103.614 | 90 | vulcanchem.com |

Powder X-ray diffraction (PXRD) is a complementary technique to SC-XRD, used to identify crystalline phases and determine lattice parameters of polycrystalline materials. It is particularly useful when single crystals of sufficient size or quality cannot be obtained.

PXRD studies have confirmed the crystalline nature of various dihydrogen phosphate compounds, such as pure and L-alanine doped potassium dihydrogen phosphate (KDP) crystals. scirp.org The well-defined Bragg peaks in the PXRD patterns indicate the ordered crystalline structure. scirp.org By comparing the diffraction data with standards from the International Centre for Diffraction Data (ICDD), the crystal structure can be confirmed. scirp.org

This technique is also employed to determine or refine lattice parameters. For instance, in the study of pure and L-alanine doped KDP, the lattice parameters were calculated from the PXRD data, revealing a tetragonal structure for both. scirp.org Similarly, the lattice parameters of deuterated potassium dihydrogen phosphate (DKDP) have been measured as a function of temperature using PXRD. optica.org In another example, the structure of anhydrous chloroquine (B1663885) bis-(dihydrogen phosphate) was determined from high-resolution powder X-ray diffraction data, as it was obtained as a polycrystalline powder. acs.org

Interactive Table: Lattice Parameters of Potassium Dihydrogen Phosphate (KDP) and Related Compounds from PXRD

| Compound | Crystal System | a (Å) | b (Å) | c (Å) | Reference |

| Pure KDP | Tetragonal | - | - | - | scirp.org |

| L-alanine doped KDP | Tetragonal | - | - | - | scirp.org |

| Magnesium chloride doped KDP | - | - | - | - | researchgate.net |

| Deuterated KDP (25 °C) | - | 7.4593 | - | 6.9726 | optica.org |

| Deuterated KDP (165 °C) | - | 7.4828 | - | 7.0134 | optica.org |

The crystal packing of dihydrogen phosphate compounds is governed by a complex interplay of intermolecular interactions, leading to the formation of intricate supramolecular architectures. These interactions, particularly hydrogen bonding, play a pivotal role in the self-assembly of these structures.

Hydrogen bonding is a dominant force in the crystal structures of dihydrogen phosphate salts. The H₂PO₄⁻ anion, with its P-OH (donor) and P=O (acceptor) groups, readily forms strong O-H•••O hydrogen bonds. These interactions often lead to the formation of chains, layers, or more complex three-dimensional networks of dihydrogen phosphate anions. iucr.orgnih.goviucr.org

For example, in 2-amino-4-methylpyrimidinium dihydrogen phosphate, the anions form one-dimensional chains via O-H•••O hydrogen bonds. nih.gov In the crystal structure of (-)-ephedrine dihydrogen phosphate, the anions are linked by short hydrogen bonds to form continuous phosphate sheets. iucr.org The formation of a cyclic octamer of dihydrogen phosphate anions, (H₂PO₄⁻)₈, held together by strong hydrogen bonds, has also been observed. nih.gov

In addition to O-H•••O interactions, N-H•••O hydrogen bonds between the cation and the dihydrogen phosphate anion are also crucial in stabilizing the crystal lattice. nih.govresearchgate.net These interactions link the organic cations to the anionic frameworks. nih.gov Hirshfeld surface analysis has been used to quantify the contributions of different intermolecular contacts, often revealing that O•••H and H•••H interactions are the most significant. nih.govdntb.gov.uaresearchgate.netuctm.edu For instance, in (2-hydroxyethyl) trimethylammonium dihydrogen phosphate, O•••H and H•••H interactions account for 49.40% and 50.40% of the total interactions, respectively. nih.govdntb.gov.ua

The interaction between the cation and the dihydrogen phosphate anion is fundamental to the formation of the crystal lattice. These interactions are primarily electrostatic and are supplemented by a network of hydrogen bonds. The nature of the cation, including its size, shape, and charge distribution, significantly influences the resulting supramolecular architecture of the dihydrogen phosphate anions. nih.gov

In many structures, the cations are positioned within the voids or channels created by the hydrogen-bonded phosphate network. researchgate.netnih.govresearchgate.net For example, in 1-methylpiperazine-1,4-diium bis(dihydrogen phosphate), the cations are trapped between layers of the anionic network through N-H•••O hydrogen bonds. nih.gov Similarly, in 2-(pyridin-2-yl)pyridinium dihydrogen phosphate-orthophosphoric acid, the cations are located in channels formed by the self-assembly of H₂PO₄⁻ anions. nih.gov

Supramolecular Architecture and Intermolecular Interactions in Dihydrogen Phosphate Structures

Spectroscopic Investigations of Dihydrogen Phosphate

Spectroscopic techniques provide valuable information about the vibrational and electronic properties of dihydrogen phosphate species, complementing the structural data obtained from crystallography.

Infrared (IR) and Raman spectroscopy are powerful tools for studying the vibrational modes of the H₂PO₄⁻ ion. The spectra of dihydrogen phosphate compounds are characterized by bands corresponding to the vibrations of the PO₄ tetrahedron and the P-OH groups.

Key vibrational modes include:

P=O stretching: These vibrations typically appear in the high-frequency region of the phosphate internal modes. For example, in (C₆H₁₅N₄O₂)H₂PO₄·H₂O, weak bands at 1226 and 1010 cm⁻¹ are assigned to P=O stretching. imist.ma

P-OH stretching: The stretching vibrations of the P-OH groups are also observed.

P-OH deformation: In-plane and out-of-plane deformation vibrations of the P-OH groups are found at lower frequencies. In (C₆H₁₅N₄O₂)H₂PO₄·H₂O, the in-plane deformation is at 534 cm⁻¹ and the out-of-plane deformation is at 480 cm⁻¹. imist.ma

O-H stretching: The O-H stretching vibrations from the P-OH groups give rise to broad bands in the high-frequency region of the IR spectrum, often influenced by hydrogen bonding.

The vibrational spectra can be complex due to factors like isotopic substitution (e.g., deuteration) and temperature, which can cause shifts in the band positions. researchgate.netaip.org Vibrational spectroscopy of gas-phase hydrated dihydrogen phosphate clusters, H₂PO₄⁻(H₂O)n, has also been studied to understand the step-wise hydration process at a molecular level. nih.govrsc.orgrsc.org These studies often require consideration of anharmonic and dynamic effects for a complete interpretation of the spectra. rsc.org

Interactive Table: Vibrational Frequencies (cm⁻¹) for Dihydrogen Phosphate in (C₆H₁₅N₄O₂)H₂PO₄·H₂O

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Reference |

| P=O stretching | 1226 | Weak | imist.ma |

| P=O stretching | 1010 | Weak | imist.ma |

| P-OH in-plane deformation | 534 | - | imist.ma |

| P-OH out-of-plane deformation | 480 | - | imist.ma |

Vibrational Spectroscopy (FT-IR and FT-Raman) and Molecular Vibration Assignments

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for investigating the molecular structure and bonding within dihydrogen phosphate (H₂PO₄⁻) species. berkeley.edunih.govaip.org These methods probe the vibrational energy levels of the molecule, providing a unique fingerprint based on the stretching and bending of its chemical bonds. cas.cznih.gov The resulting spectra, characterized by bands at specific frequencies, allow for the assignment of these bands to particular molecular motions, offering insights into the geometry and interatomic forces within the dihydrogen phosphate anion. berkeley.edunih.gov

The interpretation of these vibrational spectra is often complex due to factors such as hydrogen bonding, crystal structure, and potential couplings between different vibrational modes. researchgate.net To aid in the assignment of these vibrational modes, computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate theoretical vibrational frequencies. aip.orgnih.gov These theoretical calculations, when compared with experimental data, provide a more robust understanding of the observed spectral features. nih.govasianpubs.org

Studies on various dihydrogen phosphate-containing compounds, such as choline (B1196258) dihydrogen phosphate and 2,5-dimethylanilinium dihydrogen phosphate, have demonstrated the utility of combining experimental FT-IR and FT-Raman spectroscopy with DFT calculations for a comprehensive vibrational analysis. aip.orgnih.gov This combined approach allows for the detailed assignment of the fundamental vibrations of the H₂PO₄⁻ anion. nih.gov

Analysis of Stretching and Bending Modes of the Dihydrogen Phosphate Anion

The vibrational spectrum of the dihydrogen phosphate anion is characterized by a series of distinct stretching and bending modes involving the P-O, P=O, and O-H bonds. The precise frequencies of these modes are sensitive to the local chemical environment. berkeley.educas.cz

Key vibrational modes of the dihydrogen phosphate anion include:

P-OH Stretching: The symmetric and antisymmetric stretching vibrations of the P-OH groups are fundamental to the characterization of the H₂PO₄⁻ anion. scispace.com In some contexts, the P-OH symmetric stretching mode has been observed around 878 cm⁻¹, while the antisymmetric stretch has been identified near 947 cm⁻¹. scispace.com

PO₂ Stretching: The symmetric and antisymmetric stretching modes of the PO₂ group are also prominent. The PO₂ symmetric stretching mode is typically found at higher frequencies than the P-OH stretches, for instance, around 1072 cm⁻¹. The antisymmetric PO₂ stretching mode appears at an even higher wavenumber, approximately 1150 cm⁻¹. scispace.com

P-OH Bending: In-plane and out-of-plane bending vibrations of the P-OH groups occur at lower frequencies. For example, in-plane bending has been assigned to bands around 1239 cm⁻¹ in infrared spectra and 1244 cm⁻¹ in Raman spectra, while out-of-plane bending has been identified at 839 cm⁻¹ (IR) and 861 cm⁻¹ (Raman). researchgate.net Another bending mode, the P(OH)₂ bend, has been reported at approximately 380 cm⁻¹. scispace.com

δ(POH) Bending: The bending modes of the POH group (δ(POH)) are also important for structural analysis. In hydrated dihydrogen phosphate clusters, these modes have been observed to be blue-shifted upon hydration. berkeley.edu

The table below summarizes the typical vibrational modes of the dihydrogen phosphate anion and their approximate frequency ranges as reported in various studies.

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Spectroscopy Technique | Reference(s) |

| PO₂ Antisymmetric Stretching | 1150 | FT-IR/FT-Raman | scispace.com |

| PO₂ Symmetric Stretching | 1072 | FT-IR/FT-Raman | scispace.com |

| P-OH Antisymmetric Stretching | 947 | FT-IR/FT-Raman | scispace.com |

| P-OH Symmetric Stretching | 878 | FT-IR/FT-Raman | scispace.com |

| P(OH)₂ Bending | 380 | FT-IR/FT-Raman | scispace.com |

| P-OH In-plane Bending | ~1240 | FT-IR/FT-Raman | researchgate.net |

| P-OH Out-of-plane Bending | ~840 - 860 | FT-IR/FT-Raman | researchgate.net |

Note: The exact frequencies can vary depending on the specific compound and its physical state.

Conformational Sensitivity and Environmental Effects on Vibrational Spectra

The vibrational properties of the dihydrogen phosphate group are highly sensitive to its conformation and interactions with the surrounding environment, such as solvent molecules and neighboring ions. cas.cznih.gov These interactions can lead to shifts in band positions, changes in band intensities, and broadening of spectral features. berkeley.educas.cz

Hydrogen bonding plays a crucial role in influencing the vibrational spectra of dihydrogen phosphate. nih.gov The formation of hydrogen bonds, particularly with water molecules in hydrated systems, can significantly alter the frequencies of the P-O and O-H stretching and bending modes. berkeley.edunih.gov For instance, in microhydrated dihydrogen phosphate clusters, the hydration of the terminal P=O groups occurs before the P-OH groups, and as the number of water molecules increases, the vibrational spectra of the cluster begin to resemble that of the condensed phase. berkeley.edunih.gov

Studies on choline dihydrogen phosphate have revealed that changes in the immediate environment of the anions, such as those occurring during phase transitions, are reflected in the vibrational spectra. aip.org Raman spectroscopy, in particular, can distinguish between different conformers of the choline cation, which in turn affects the hydrogen bonding network with the dihydrogen phosphate anions. aip.org The energy barrier for conformational changes can be significantly influenced by the surrounding medium, such as the presence of water molecules. acs.org

Computational studies combining molecular dynamics (MD) and density functional theory (DFT) have shown that explicitly including solvent molecules in the calculations is essential for accurately reproducing the experimental vibrational spectra. cas.cznih.gov These simulations demonstrate that both the conformation of the phosphate group and its interactions with the aqueous environment are critical factors determining the observed spectral characteristics. cas.cznih.gov Anharmonic effects and entropy-driven fluctuations in the hydrogen bond network can also contribute to the complexity of the spectra, especially in hydrated clusters. berkeley.edunih.govacs.org

UV-Visible Spectroscopy and Electronic Transitions in Dihydrogen Phosphate Hybrid Systems

UV-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. upi.edu In the context of dihydrogen phosphate, this method is particularly informative when the anion is part of a hybrid material, where it is combined with an organic cation. researchgate.netdntb.gov.ua These hybrid systems can exhibit interesting optical properties, and UV-Vis spectroscopy helps to characterize their electronic structure and transparency in different spectral regions. researchgate.net

The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. upi.edu The types of electronic transitions that can occur include σ → σ, n → σ, π → π, and n → π. upi.edu The resulting UV-Vis spectrum is typically a broad band, which arises from the combination of electronic transitions with rotational and vibrational transitions. upi.edu

In hybrid dihydrogen phosphate systems, the organic component often contains chromophores, which are parts of the molecule responsible for light absorption. dergipark.org.tr For example, in a study of a monohydrous dihydrogen phosphate salt of ciprofloxacin (B1669076), characteristic absorption bands in the UV-Vis spectrum were attributed to π→π* transitions within the aromatic rings of the ciprofloxacin cation. dergipark.org.tr The presence of the dihydrogen phosphate anion can influence these transitions, and the formation of the hybrid material can lead to the appearance of new absorption bands. dergipark.org.tr

A study on a novel hybrid material, (2-hydroxyethyl) trimethylammonium dihydrogen phosphate, revealed significant absorption in the middle and far ultraviolet regions, while remaining transparent in the visible and near-visible ultraviolet domains. researchgate.net The optical band gap of such materials, which is a key parameter determining their potential use in optoelectronic devices, can be determined from the UV-Vis absorption spectrum. For instance, a related compound, 2-methyl imidazolium (B1220033) dihydrogen phosphate, was found to have an optical band gap of 4.96 eV, confirming its transparency in the visible range. researchgate.net

The table below provides examples of absorption data for dihydrogen phosphate hybrid systems.

| Compound | Absorption Maxima (λmax, nm) | Transition Type | Reference |

| Monohydrous dihydrogen phosphate salt of ciprofloxacin | 221, 245, 275 | π→π | dergipark.org.tr |

| 341 | n→π | dergipark.org.tr | |

| (2-hydroxyethyl) trimethylammonium dihydrogen phosphate | Significant absorption in middle and far UV | - | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of chemical compounds in the solid state and in solution. rsc.orgresearchgate.net It provides detailed information about the local environment of specific atomic nuclei, such as ¹H (proton) and ³¹P (phosphorus), which are present in dihydrogen phosphate. fsu.eduresearchgate.net

Solid-state NMR, particularly with magic-angle spinning (MAS), is instrumental in characterizing the structure and dynamics of dihydrogen phosphate in crystalline materials. rsc.orgfsu.edu For instance, in CsH₂PO₄, ¹H and ³¹P solid-state NMR have been used to investigate local dynamics and hydrogen bonding, which are crucial for understanding its proton conductivity. fsu.edu These studies can distinguish between different hydrogen-bonding environments and detect various types of protonic motion, such as librational and long-range translational motions. fsu.edu

Quantitative NMR (qNMR) has emerged as a precise method for determining the concentration of substances, including those containing dihydrogen phosphate. researchgate.netglobalresearchonline.net For example, a ¹H-qNMR method was developed for the quantification of Rilmenidine dihydrogen phosphate, demonstrating the utility of this technique for assaying active pharmaceutical ingredients. globalresearchonline.net This approach offers the advantage of not always requiring an identical reference standard of the analyte for quantification. researchgate.net

³¹P NMR is particularly useful for studying phosphorus-containing compounds. researchgate.net The chemical shift in a ³¹P NMR spectrum is sensitive to the chemical environment of the phosphorus atom, allowing for the identification and quantification of different phosphate species in a sample. researchgate.net For example, ³¹P NMR has been used to characterize ammonium (B1175870) dihydrogen phosphate in solution. researchgate.net

The combination of different NMR techniques, including multidimensional and cross-polarization experiments, can provide through-space proximity information between different nuclei (e.g., ¹H and ³¹P), further aiding in the detailed structural elucidation of dihydrogen phosphate-containing materials. rsc.org

Photoluminescence Studies of Dihydrogen Phosphate Materials

Photoluminescence (PL) is the emission of light from a material after it has absorbed photons. This phenomenon is studied to understand the electronic structure and defects within a material. rsc.orgaip.org In the context of dihydrogen phosphate, PL studies are often conducted on crystalline materials like potassium dihydrogen phosphate (KDP) and ammonium dihydrogen phosphate (ADP), which have significant applications in nonlinear optics. rsc.orgaip.org

The PL spectra of these materials can reveal the presence of defects, which are often related to the hydrogen bonds among the PO₄ groups. aip.org For example, in KDP crystals, different PL bands have been associated with specific types of defects, such as phosphorus-oxygen hole centers and phosphorus-oxygen electric center defects. aip.org The intensity and position of these PL bands can be influenced by factors like laser irradiation. aip.org

Doping dihydrogen phosphate crystals with other substances can also modify their photoluminescence properties. rsc.orgresearchgate.net For instance, doping ADP crystals with L-serine has been shown to increase the Stokes shift, which is the difference in energy between the absorbed and emitted photons. rsc.orgresearchgate.net This large Stokes shift can be attributed to self-trapped excitons in the crystal lattice or significant structural relaxation. researchgate.net Similarly, doping KDP crystals with organic dyes can alter their PL emission spectra. researchgate.net

The table below shows examples of photoluminescence bands observed in dihydrogen phosphate materials.

| Material | Dopant/Treatment | Emission Bands (nm) | Associated Defect/Phenomenon | Reference(s) |

| KDP | Laser-irradiated | 467, 510, 560, 587, 635 | Defects related to the H₂PO₄⁻ group | aip.org |

| ADP | L-serine | - | Increased Stokes shift, vibrational energy relaxation | rsc.orgresearchgate.net |

| KDP | Organic dyes (e.g., Alizarin) | ~409 (violet emission) | - | researchgate.net |

These photoluminescence studies are crucial for understanding the defect chemistry and improving the performance of dihydrogen phosphate-based materials in optical applications. rsc.orgaip.org

Chemical Reactivity, Equilibrium Dynamics, and Reaction Mechanisms of Dihydrogen Phosphate

Acid-Base Equilibria and Proton Transfer Dynamics Involving Dihydrogen Phosphate (B84403)

Dissociation Constants and pH-Dependent Speciation

The dihydrogen phosphate ion (H₂PO₄⁻) is a crucial intermediate in the dissociation of phosphoric acid (H₃PO₄), a triprotic acid. The dissociation occurs in three steps, each with a specific acid dissociation constant (pKa). The first dissociation yields dihydrogen phosphate, the second yields hydrogen phosphate (HPO₄²⁻), and the third yields the phosphate ion (PO₄³⁻). researchgate.netmetrohm.com The equilibrium between these species is highly dependent on the pH of the solution. metrohm.comfiveable.me

The pKa value for the dissociation of dihydrogen phosphate (H₂PO₄⁻) to hydrogen phosphate (HPO₄²⁻) is approximately 7.2. researchgate.netinfobiochem.com This means that at a pH of 7.2, the concentrations of dihydrogen phosphate and hydrogen phosphate are equal. gonzaga.edu As the pH decreases, the equilibrium shifts towards the more protonated form, dihydrogen phosphate. fiveable.me Conversely, as the pH increases, the equilibrium shifts towards the less protonated form, hydrogen phosphate. fiveable.me

The speciation of phosphate ions at different pH values is a key factor in many biological and chemical processes. usda.gov In the internal fluid of cells, where the pH is typically around 7.2 to 7.4, the phosphate buffer system, consisting of dihydrogen phosphate and hydrogen phosphate, plays a vital role in maintaining pH homeostasis. fiveable.mesolubilityofthings.com At a physiological pH of 7.4, hydrogen phosphate and dihydrogen phosphate are present in significant concentrations. fiveable.me

Table 1: Dissociation Constants of Phosphoric Acid

| Equilibrium | pKa Value |

| H₃PO₄ ⇌ H₂PO₄⁻ + H⁺ | ~2.1 |

| H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺ | ~7.2 |

| HPO₄²⁻ ⇌ PO₄³⁻ + H⁺ | ~12.3 |

This table presents the approximate pKa values for the three dissociation steps of phosphoric acid. The exact values can vary slightly depending on factors like temperature and ionic strength of the solution. researchgate.netinfobiochem.comnih.gov

Mechanistic Principles of Dihydrogen Phosphate Buffer Systems

The dihydrogen phosphate ion is a central component of the phosphate buffer system, which is crucial for maintaining pH stability in intracellular fluids. medictests.commhchem.org This buffer system consists of a weak acid, dihydrogen phosphate (H₂PO₄⁻), and its conjugate base, hydrogen phosphate (HPO₄²⁻). mhchem.org The effectiveness of this buffer system stems from its ability to neutralize both added acids and bases, thereby resisting significant changes in pH. ntu.edu.sgsolubilityofthings.com

When a strong acid (a source of H⁺ ions) is introduced into a solution containing the phosphate buffer, the hydrogen phosphate ions act as a weak base, accepting the excess protons to form dihydrogen phosphate. medictests.comvaia.com This reaction is represented by the following equilibrium:

HPO₄²⁻ + H⁺ ⇌ H₂PO₄⁻ vaia.com

This sequestration of free protons prevents a sharp drop in the pH of the solution. vaia.com

Conversely, if a strong base (a source of OH⁻ ions) is added, the dihydrogen phosphate ions act as a weak acid, donating a proton to neutralize the excess hydroxide (B78521) ions, forming water and hydrogen phosphate. medictests.comntu.edu.sg The reaction is as follows:

H₂PO₄⁻ + OH⁻ ⇌ HPO₄²⁻ + H₂O slideshare.net

This process prevents a significant increase in pH. ntu.edu.sg The phosphate buffer system is particularly effective around the pKa of the second dissociation of phosphoric acid, which is approximately 7.2. solubilityofthings.com This makes it an ideal buffer for maintaining the pH within the physiological range of most cells. fiveable.me The reversible nature of these reactions allows the buffer system to dynamically adjust to changes in acid or base concentration, maintaining a relatively stable pH environment essential for various cellular processes. fiveable.mevaia.com

Role of Dihydrogen Phosphate in Catalytic and Enzymatic Reaction Mechanisms

Proton-Relay Mediation in Nonenzymatic Reactions Catalyzed by Dihydrogen Phosphate Ions

The dihydrogen phosphate ion (H₂PO₄⁻) can act as a catalyst in various nonenzymatic reactions by mediating proton transfer through a proton-relay mechanism. mdpi.commdpi.com In this role, the ion simultaneously functions as both a general acid and a general base. mdpi.com This catalytic activity has been computationally studied in several biologically relevant reactions, such as the racemization of serine residues and the formation of dehydroalanine (B155165) residues. mdpi.comacs.org

In the proposed mechanism for the racemization of a serine residue, the dihydrogen phosphate ion facilitates the enolization of the Hα–Cα–C=O moiety. mdpi.com It does this by abstracting a proton from the α-carbon (acting as a base) while simultaneously donating a proton to the carbonyl oxygen (acting as an acid). mdpi.com This concerted but asynchronous double proton transfer significantly lowers the activation energy barrier for the reaction, making it feasible at physiological temperatures. mdpi.com

Similarly, in the nonenzymatic formation of dehydroalanine from a serine residue, the dihydrogen phosphate ion catalyzes both the initial enolization and the subsequent 1,3-elimination steps via a proton-relay mechanism. acs.orgfigshare.com Computational studies suggest that the dihydrogen phosphate ion interacts with the serine residue's α-proton, its carbonyl oxygen, and adjacent residues to facilitate the necessary proton transfers. acs.org The calculated activation barrier for this dihydrogen phosphate-catalyzed dehydration is consistent with experimentally observed rates for nonenzymatic protein modifications. acs.org

The dihydrogen phosphate ion has also been implicated as a catalyst in the nonenzymatic peptide bond cleavage on the C-terminal side of asparagine residues. acs.orgnih.gov In these reactions, the dihydrogen phosphate ion is thought to facilitate the necessary proton transfers for the cyclization reaction to occur. acs.org

Enzymatic Interactions and Phosphorylation/Dephosphorylation Processes Influenced by Dihydrogen Phosphate

The dihydrogen phosphate ion plays a significant role in various enzymatic processes, particularly those involving phosphorylation and dephosphorylation. These reactions are fundamental to cellular regulation and signaling. gonzaga.eduwikipedia.org Enzymes known as kinases catalyze the addition of a phosphate group to a molecule, while phosphatases remove them. wikipedia.orgunits.it The reversible nature of this modification acts as a molecular switch, altering the protein's structure and function. units.itrsc.org

Dihydrogen phosphate can influence enzymatic activity. For instance, in some cases, it can act as an inhibitor. The neutral phosphatase of tobacco cells is moderately inhibited by potassium dihydrogen phosphate. cabidigitallibrary.org The concentration of dihydrogen phosphate can therefore modulate the rate of certain enzymatic reactions. ivypanda.com

In the context of phosphorylation, the introduction of the dianionic phosphate group can dramatically change a protein's properties by creating new sites for hydrogen bonds or salt bridges, which can alter the protein's activity or create new binding sites. rsc.org Phosphatases catalyze the hydrolysis of a phosphoric acid monoester, cleaving it into a phosphate ion and an alcohol. wikipedia.org This process is essential for reversing the effects of kinases and is critical for maintaining cellular homeostasis. units.it

Furthermore, dihydrogen phosphate is involved in the enzymatic dephosphorylation of organic polyphosphates like myo-inositol hexakis dihydrogenphosphate (phytate). nih.gov The bioavailability and enzymatic breakdown of such compounds are influenced by the surrounding environment, including the presence of cations that can interact with the phosphate groups. nih.gov

Hydride Transfer Mechanisms in Phosphite (B83602) to Dihydrogen Phosphate Conversion

The enzymatic conversion of phosphite (HPO₃²⁻) to dihydrogen phosphate (H₂PO₄⁻) is a critical reaction in certain microorganisms, enabling them to utilize phosphite as a phosphorus source. nih.gov This oxidation is catalyzed by the enzyme phosphite dehydrogenase (PTDH), which uses NAD⁺ as a cofactor to accept a hydride ion. nih.govacs.orgnih.gov

The mechanism of this conversion involves a formal phosphoryl transfer from a hydride to a hydroxide. nih.govresearchgate.net Quantum mechanical and molecular mechanical free energy simulations have provided detailed insights into this process. nih.govacs.orgnih.gov The reaction is proposed to be a concerted but asynchronous dissociative mechanism. nih.govacs.orgnih.gov

The key steps in the proposed mechanism are:

Hydride Transfer: A hydride ion (H⁻) is transferred from the phosphite substrate to the NAD⁺ cofactor, resulting in the formation of NADH. nih.govacs.orgnih.gov

Nucleophilic Attack: A water molecule, activated by a nearby basic amino acid residue (likely Histidine 292), acts as a nucleophile and attacks the phosphorus atom of the intermediate. nih.govacs.orgnih.gov

Proton Transfer: Simultaneously with the nucleophilic attack, a proton is transferred from the water molecule to the basic residue. nih.gov

These simulations indicate that the active form of the substrate is the monoanionic phosphite, and the final product is dihydrogen phosphate. nih.govacs.orgnih.gov Mechanistic studies have also shown that the hydride transfer is stereoselective. google.com This enzymatic process is not only important for phosphorus metabolism but also has potential applications in cofactor regeneration systems for various biotechnological processes. nih.govresearchgate.net

Hydrolytic Transformations and Stability of Dihydrogen Phosphate Derivatives

The stability and hydrolytic transformation of dihydrogen phosphate derivatives, particularly its esters, are of significant interest due to their prevalence in biological systems and industrial applications. The hydrolysis of these esters is subject to catalysis by acids and is influenced by the molecular structure of the ester itself.

Research into the hydrolysis of simple alkyl esters, such as methyl dihydrogen phosphate, has identified several reaction pathways. rsc.org Kinetic and isotopic studies across a pH range from 7 to 10 M perchloric acid have revealed four distinct hydrolytic reactions. These involve the decomposition of the monoanion with phosphorus-oxygen (P-O) bond fission, the neutral species with carbon-oxygen (C-O) bond fission, and the conjugate acid which can undergo both C-O and P-O fission. rsc.org In strongly acidic solutions, an oxygen exchange between the methyl dihydrogen phosphate and the solvent has also been observed. rsc.org For monoaryl phosphates with electron-attracting substituents, acid catalysis is observed, with a rate maximum in strong acid (3-6M), proceeding via P-O bond fission. researchgate.net

In contrast, the hydrolysis of dialkyl phosphates like dimethyl phosphate primarily involves the neutral species and its conjugate acid, both proceeding largely with C-O bond fission. rsc.org Unlike phosphate monoesters, the monoanion of dialkyl phosphates is relatively unreactive. rsc.org The general trend for phosphate ester reactivity towards hydrolysis is that it increases as the negative charge on the molecule decreases; thus, triesters are the most reactive, followed by diesters, and then monoesters. pearson.comwikipedia.org

The hydrolytic stability is also highly dependent on the specific derivative and the environment. For instance, 10-methacryloyloxydecyl dihydrogen phosphate (MDP), a monomer used in dental adhesives, undergoes hydrolysis to produce methacrylic acid and 10-hydroxydecyl dihydrogen phosphate. nih.gov The rate of this hydrolysis is influenced by other components in the mixture, such as the type of hydrophilic monomer present. nih.gov Studies on MDP-Calcium salts show they have higher hydrolysis rates in acidic environments compared to neutral ones. nih.govdovepress.com Molecular dynamics simulations indicate that in acidic conditions, Ca²⁺ ions separate from the MDP, which then forms aggregated clusters. nih.gov In neutral environments, Ca²⁺ ions tend to remain associated with phosphate groups and hydroxide ions. nih.gov

Cyclic derivatives also exhibit unique stability characteristics. Dihydrogen tetrametaphosphate is unstable in aqueous solutions, where it decomposes into linear phosphates and phosphoric acid. google.comacs.org However, it demonstrates considerable stability in organic solvents like acetone (B3395972) and acetonitrile (B52724), even in the presence of water, which is attributed to strong intramolecular hydrogen bonds. google.comacs.org

The table below summarizes the hydrolytic behavior of several dihydrogen phosphate derivatives.

| Derivative | Reactive Species | Predominant Fission | Environmental Factors |

| Methyl Dihydrogen Phosphate | Monoanion, Neutral, Conjugate Acid | P-O and C-O | pH dependent; acid catalysis rsc.orgresearchgate.net |

| Dimethyl Phosphate | Neutral, Conjugate Acid | C-O | Low reactivity of monoanion rsc.org |

| 10-methacryloyloxydecyl dihydrogen phosphate (MDP)-Ca Salt | N/A | N/A | Higher hydrolysis rate in acidic vs. neutral pH nih.govdovepress.com |

| Dihydrogen Tetrametaphosphate | N/A | P-O | Unstable in aqueous solution; stable in organic solvents google.comacs.org |

Interaction with Other Chemical Species and Complexation Chemistry

Dihydrogen phosphate (H₂PO₄⁻) exhibits a rich and complex interaction chemistry, readily forming non-covalent complexes with a variety of neutral and charged species. This behavior is crucial in molecular recognition, anion transport, and various biological processes.

A significant aspect of dihydrogen phosphate's chemistry in solution is its ability to self-assemble. In organic solvents like acetonitrile and dimethyl sulfoxide, H₂PO₄⁻ anions can form dimers and even larger aggregates, such as tetramers. researchgate.netnih.govrsc.org These aggregation processes are important to consider when studying the anion's binding with receptors, as they can influence the stoichiometry and thermodynamics of complexation. nih.gov

Dihydrogen phosphate is strongly bound by various synthetic receptors, particularly those capable of hydrogen bonding. Neutral receptors incorporating urea (B33335), thiourea, amide, and triazole moieties have been shown to be effective at complexing H₂PO₄⁻. researchgate.netrsc.org For example, cyclic pseudopeptides containing triazole units can encapsulate a dihydrogen phosphate tetramer between two receptor rings, forming a highly stable "sandwich" complex. researchgate.netrsc.org The stability of these complexes, confirmed by methods such as ¹H NMR spectroscopy, mass spectrometry, and isothermal titration calorimetry, is attributed to a combination of hydrogen bonding and other intermolecular forces. researchgate.netrsc.org Thiourea-based receptors generally show higher binding affinities for H₂PO₄⁻ compared to their urea-based counterparts. nih.gov

The solvent plays a critical role in the complexation dynamics. In acetonitrile, receptors can form both 1:1 and 2:1 (anion/receptor) complexes with dihydrogen phosphate, whereas in the more competitive solvent dimethyl sulfoxide, only less stable 1:1 complexes are typically observed. nih.gov The interaction with ruthenium diimine complexes also shows strong solvent dependency, with a complex set of equilibria involving protonation, dimer dissociation, and the formation of different complex species. rsc.org

Dihydrogen phosphate also interacts strongly with metal cations. Quantum chemistry calculations have been used to determine the binding energies between H₂PO₄⁻ and various metal ions. rsc.orgrsc.org The order of binding energy for certain divalent and trivalent cations with adsorbent functional groups has been established, indicating a strong interaction between dihydrogen phosphate and ions like Fe³⁺ and Al³⁺. rsc.orgrsc.org This strong binding can significantly affect processes like the adsorption of these metal ions on resins from phosphoric acid solutions. rsc.orgrsc.org In crystal structures, most metal cations interact directly with the charged oxygens of -1 phosphates. acs.org The interaction of calcium dihydrogen phosphate with metal sulfates (e.g., copper, zinc, cobalt) in aqueous solution leads to precipitation reactions, forming calcium sulfate (B86663) and the corresponding metal dihydrogen phosphate. researchgate.net

The table below presents data on the complexation of dihydrogen phosphate with different chemical species.

| Interacting Species | Type of Interaction | Key Findings | Analytical Methods |

| Self-Association | Hydrogen Bonding | Forms dimers and tetramers in organic solvents. researchgate.netnih.govrsc.org | ¹H NMR, ESI-MS, ITC researchgate.netnih.gov |

| Urea/Thiourea Receptors | Hydrogen Bonding | Thiourea derivatives show higher binding affinity than urea derivatives. nih.gov | ITC, ESI-MS, ¹H NMR, UV spectroscopy nih.gov |

| Cyclic Pseudopeptides | Hydrogen Bonding | Forms stable "sandwich" complexes with H₂PO₄⁻ tetramers. researchgate.netrsc.org | X-ray crystallography, ¹H NMR, ESI-MS, ITC researchgate.netrsc.org |

| Metal Cations (Fe³⁺, Al³⁺) | Electrostatic/Covalent | Strong binding energy affects adsorption processes. rsc.orgrsc.org | Quantum Chemistry Computations, FT-IR, XPS rsc.orgrsc.org |

| Metal Sulfates (Cu²⁺, Zn²⁺, Co²⁺) | Precipitation Reaction | Forms insoluble metal dihydrophosphates and calcium sulfate. researchgate.net | pH, conductivity, viscosity, density measurements researchgate.net |

Computational Chemistry and Theoretical Modeling of Dihydrogen Phosphate Systems

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a primary computational method for investigating dihydrogen phosphate (B84403) and its associated compounds, providing an optimal mix of accuracy and computational efficiency. These quantum chemical calculations facilitate a comprehensive examination of the inherent properties of the molecule.

Molecular Geometry Optimization and Electronic Structure Analysis

Theoretical calculations are vital for ascertaining the most stable 3D atomic configuration of the dihydrogen phosphate anion and for mapping its electron distribution. Through methods such as the B3LYP functional combined with basis sets like 6-311++G(d,p) or LanL2DZ, researchers can optimize the molecular geometry. biointerfaceresearch.com Such optimizations yield precise bond lengths and angles. For instance, in potassium dihydrogen phosphate (KDP), the P-O and P=O bond lengths have been computationally determined to be approximately 1.57 Å and 1.50 Å, respectively. The O-P-O bond angles are generally calculated to be between 107° and 112°. For barium dihydrogenomonophosphate, DFT calculations using the B3LYP/LanL2DZ method have also been used to determine its optimized molecular structure. biointerfaceresearch.com

The electronic properties of dihydrogen phosphate are defined by its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is a significant determinant of a molecule's chemical reactivity and stability. biointerfaceresearch.com For the H₂PO₄⁻ anion, the HOMO is typically found on the oxygen atoms, whereas the LUMO is more spread out. ingentaconnect.com A large HOMO-LUMO gap, such as the approximately 4.94 eV calculated for cytosine interacting with dihydrogen phosphate, points to high chemical stability. researchgate.net

Table 1: Selected Optimized Geometrical Parameters of Dihydrogen Phosphate Containing Compounds

| Compound | Parameter | Calculated Value | Method/Basis Set |

| Barium Dihydrogenomonophosphate | P-O Bond Length | 1.5206 Å - 1.5611 Å | B3LYP/LanL2DZ |

| DL-Valinium Dihydrogen Phosphate | P-O Bond Length | ~1.52 Å | B3LYP/3-31G |

| 2,5-dimethylanilinium dihydrogen phosphate | P-O Bond Length | ~1.55 Å | B3LYP/6-31G(d,p) |

Note: The values presented are approximations and can vary based on the specific computational methodology and basis set employed. The data is illustrative of typical calculated values.

Calculation of Vibrational Frequencies and Spectroscopic Predictions

Computational techniques are widely utilized to forecast the vibrational spectra (both Infrared and Raman) of materials that include dihydrogen phosphate. By computing the vibrational frequencies from the optimized geometry, scientists can attribute the different vibrational modes seen in experimental spectra. biointerfaceresearch.comafricaresearchconnects.com These calculations provide a deeper understanding of the stretching and bending motions of the molecule's various functional groups. biointerfaceresearch.com

For example, in choline (B1196258) dihydrogen phosphate, periodic DFT calculations have been used to compute the vibrational frequencies, which helps in understanding the changes observed in Raman and infrared spectra during phase transitions. aip.orgnih.gov The symmetric and asymmetric stretching modes of the P(OH)₂ and PO₂ groups are identified at specific wavenumbers. aip.org The agreement between theoretically predicted and experimentally measured vibrational frequencies for compounds like barium dihydrogenomonophosphate validates the computational models. biointerfaceresearch.com This synergy between theory and experiment enables a more reliable interpretation of spectroscopic data. rsc.orgresearchgate.net

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Analysis

Natural Bond Orbital (NBO) analysis offers a detailed view of the bonding and electronic interactions within the dihydrogen phosphate anion. uni-muenchen.de It quantifies charge transfer and stabilization energies arising from electron delocalization from occupied donor orbitals to unoccupied acceptor orbitals. In systems with dihydrogen phosphate, notable stabilization energies are frequently associated with interactions between the lone pairs of oxygen atoms and the antibonding orbitals of neighboring P-O bonds. nih.gov This charge transfer, for instance from an oxygen lone pair (n(O)) to an antibonding O-H orbital (σ*(O-H)), strengthens the hydrogen bonds formed by dihydrogen phosphate. nih.govresearchgate.net

The Molecular Electrostatic Potential (MEP) map is a tool for visualizing charge distribution and predicting molecular reactive sites. uctm.edu For the H₂PO₄⁻ anion, the MEP displays areas of negative potential (often colored red) and positive potential (blue). The most negative potential is localized around the oxygen atoms, marking them as probable sites for electrophilic attack. ingentaconnect.comresearchgate.net In contrast, the areas around the hydrogen atoms of the hydroxyl groups are the most electropositive, making them targets for nucleophilic attack. ingentaconnect.comresearchgate.net This analysis is key to understanding intermolecular forces like hydrogen bonding, which are central to the structure of dihydrogen phosphate in both crystalline and solution forms. uctm.edu

Nonlinear Optical (NLO) Property Predictions

Materials containing dihydrogen phosphate, especially crystals such as potassium dihydrogen phosphate (KDP), are known for their nonlinear optical (NLO) properties, which are critical for applications like laser technology. aip.orgaip.org Computational chemistry is instrumental in predicting and understanding these properties. The first-order hyperpolarizability (β), which quantifies a molecule's NLO activity, can be calculated using DFT methods. nih.gov

Molecular Dynamics (MD) Simulations of Dihydrogen Phosphate in Solution

While quantum chemical calculations excel at studying individual molecules, Molecular Dynamics (MD) simulations are used to examine the behavior of dihydrogen phosphate in a liquid environment, such as in water. MD simulations track the motion of atoms and molecules over time, offering insights into dynamic processes.

Solvation Dynamics and Hydration Shell Characterization

MD simulations are particularly effective for describing the solvation of the dihydrogen phosphate anion in water. aip.org These simulations elucidate the structure and dynamics of the hydration shell—the layer of water molecules directly surrounding the H₂PO₄⁻ ion. aip.org The simulations indicate that the oxygen atoms of the phosphate group form robust hydrogen bonds with the adjacent water molecules. aip.org The number of water molecules in this primary hydration shell and their specific arrangement can be ascertained from the simulation data. aip.org

Ab initio molecular dynamics (AIMD) simulations have been employed to investigate the hydration of various phosphate species, including H₂PO₄⁻, providing a microscopic view of the hydration shells. nii.ac.jpresearchgate.netresearchgate.net These simulations reveal a well-defined first hydration shell. researchgate.net For H₂PO₄⁻, the hydration shell is dynamic, with ultrafast fluctuations in the water network around the ion. aip.org This detailed understanding of hydration is fundamental to explaining the ion's reactivity and transport properties.

Intermolecular Interactions and Hydrogen Bond Fluctuations in Aqueous Environments

Molecular dynamics (MD) simulations are crucial for understanding the behavior of dihydrogen phosphate (H₂PO₄⁻) in aqueous solutions. Studies of potassium dihydrogen phosphate (KDP) solutions show that the solution's structure is heavily influenced by the association of dihydrogen phosphate anions through direct hydrogen bonding. chemrxiv.org The extent of this association is notably dependent on the concentration. chemrxiv.org The choice of the computational water model also affects the simulation results; stronger hydration models can reduce the aggregation of dihydrogen phosphate anions, highlighting the need for carefully selected models to accurately represent the solution's properties. chemrxiv.org

The dihydrogen phosphate anion is capable of acting as both a hydrogen bond donor and acceptor. researchgate.net This dual nature can lead to cooperative charge transfer when complexed with water, which strengthens the resulting hydrogen bonds. researchgate.net Electronic structure calculations indicate that dihydrogen phosphate generally forms stronger hydrogen bonds with water compared to metaphosphate. researchgate.net This is attributed to a greater charge transfer or enhanced orbital overlap between the phosphoryl oxygen lone pairs and the antibonding O-H bond of water. researchgate.net Furthermore, interactions are not limited to water; dihydrogen phosphate can form bridged structures and hydrogen-bonded clusters with other molecules, such as arginine, by interacting strongly with groups like the guanidinium (B1211019) group. mit.edu

Analysis of Anion Clustering and Repulsive Interactions

A dominant feature of dihydrogen phosphate in solution is its tendency to form clusters. chemrxiv.orgmit.edu MD simulations reveal that the solution structure is strongly governed by the association of H₂PO₄⁻ anions via direct hydrogen bonding. chemrxiv.org This anion-anion interaction, which can be concentration-dependent, is a key factor in the behavior of these solutions. chemrxiv.orgnih.gov The ability of dihydrogen phosphate to act as a bridge between other cations can lead to the formation of extensive hydrogen-bonded clusters. mit.edu

In addition to attractive clustering forces, repulsive forces are also at play. Within the dihydrogen phosphate ion itself, intramolecular repulsion between distal lone pairs can distort the ion's conformation, which in turn improves the overlap for hydrogen bonding. researchgate.net The dual donor-acceptor characteristic of the anion can also lead to anion-anion proton transfer in certain environments, further complicating the interaction landscape. nih.gov

Adsorption Phenomena of Dihydrogen Phosphate on Material Surfaces

Computational Modeling of Adsorption Mechanisms (e.g., on zeolites)

Density Functional Theory (DFT) is a powerful tool for modeling the adsorption of dihydrogen phosphate onto various material surfaces, such as zeolites. mdpi.comutpl.edu.ecscilit.com Computational studies on the adsorption of sodium dihydrogen phosphate (NaH₂PO₄) onto faujasite-type zeolites (FAU-X and FAU-Y) have been performed using software like Materials Studio and VASP. mdpi.comutpl.edu.ecscilit.com These models show that the adsorption mechanism involves interactions with both Brønsted acidic and Lewis alkaline sites within the zeolite structure. mdpi.com

The specific interactions depend on the zeolite type. For instance, in the FAU-X model, the oxygen atoms of the dihydrogen phosphate molecule form a bidentate complex with hydrogen atoms in the zeolite's pores. utpl.edu.ecscilit.com In the FAU-Y model, an oxygen atom from the phosphate adsorbs onto a hydrogen atom at a specific location (site II), while two hydrogen atoms from the phosphate are positioned on oxygen atoms of the zeolite framework. utpl.edu.ecscilit.com The hydroxy groups of the phosphate form hydrogen bonds with the oxygen atoms of the zeolite's porous structure. utpl.edu.ec Bader analysis confirms that the negative charge of the phosphate anion becomes delocalized on the zeolite's protons upon adsorption. utpl.edu.ecscilit.com

Adsorption Energy Calculations and Site Preferences

Adsorption energy calculations provide quantitative insight into the strength of the interaction between dihydrogen phosphate and a surface. For the adsorption of sodium dihydrogen phosphate on faujasite zeolites, the Y-type was found to be a more effective adsorbent than the X-type. mdpi.comutpl.edu.ec The central pore of the zeolite provides a favorable site for coordination. mdpi.comutpl.edu.ecscilit.com

The calculated adsorption energies vary significantly depending on the adsorbent material and the specific interaction site. mdpi.comacs.org These computational values can be compared with experimental data and results from other systems to understand the relative affinity of different materials for dihydrogen phosphate. mdpi.comutpl.edu.ecscilit.com

| Adsorbent Material | Adsorbed Species | Adsorption Energy (kJ/mol) | Computational Method/Comment |

|---|---|---|---|

| Y-type Faujasite Zeolite | NaH₂PO₄ | 161 | DFT mdpi.comutpl.edu.ec |

| X-type Faujasite Zeolite | NaH₂PO₄ | 31.64 | DFT mdpi.comutpl.edu.ec |

| Bentonite/Zeolite Na-P Composite | Phosphate | 0.8 | Gaussian Adsorption Energy, suggesting physisorption acs.org |

| Hydrated Fe oxide | H₂PO₄⁻ | 94.4 | Reference value for comparison utpl.edu.ec |

| Modified Polyether Sulfone | H₂PO₄⁻ | 22.5 | Reference value for comparison utpl.edu.ec |

Computational Fluid Dynamics (CFD) and Crystal Growth Modeling of Dihydrogen Phosphate Compounds

Computational Fluid Dynamics (CFD) is extensively used to model and understand the complex processes involved in the crystal growth of dihydrogen phosphate compounds, particularly potassium dihydrogen phosphate (KDP), from solution. researchgate.netlut.fiscribd.com CFD simulations allow for the evaluation of local hydrodynamics, crystal suspension densities, and the impact of flow conditions within industrial crystallizers. researchgate.netscribd.com These simulations can model the entire system, including features like impellers, and the results can be translated into input data for other modeling approaches, such as multiblock models. researchgate.netscribd.com The goal is to control the hydrodynamics and mass transfer to produce crystals with desired properties. permsc.ru These models are based on solving the complete Navier-Stokes equations, often using turbulence models like the standard k-epsilon (k-ε) model for turbulent flow regimes. permsc.ru

| Modeling Aspect | Description | Relevance/Application |

|---|---|---|

| Hydrodynamics Simulation | Models local flow profiles, slip velocities, and turbulence within the crystallizer. researchgate.netscribd.com | Verifies flow patterns and understands the physical environment experienced by the crystals. scribd.com |

| Mass Transfer Film/Diffusion Layer | CFD is used to calculate the flow and concentration profiles around the crystal to evaluate the thickness of the mass transfer film. researchgate.net | Crucial for determining if crystal growth is diffusion-controlled or surface-reaction-controlled. researchgate.netlut.fi |

| Multiblock/Compartmental Models | CFD simulation results (e.g., local hydrodynamics) are used as input for these higher-level models. researchgate.netscribd.com | Simulates the growth of the entire crystal population in a large-scale suspension crystallizer. scribd.com |

| Growth Rate Models | Power-law growth models using activity-based driving forces are implemented into CFD codes. researchgate.netresearchgate.net | Studies the effect of flow direction, velocity, and solute concentration on the growth rate of the whole crystal. researchgate.net |

Mass Transfer and Diffusion Layer Analysis in Crystallization Processes

The rate of crystal growth is dependent on both mass transfer (diffusion) and the surface integration reaction. researchgate.netscribd.com CFD is a primary tool for analyzing the mass transfer component by evaluating the diffusion layer (or solute boundary layer) that forms around a growing crystal. researchgate.netresearchgate.net The thickness of this layer is directly related to the intensity of the solution flow and is largely independent of the bulk supersaturation. researchgate.net

Surface Supersaturation and Crystal Growth Rate Parameters

The kinetics of crystal growth for dihydrogen phosphate systems are intricately linked to the level of supersaturation at the crystal-solution interface. Computational and theoretical models have become indispensable tools for elucidating this relationship, providing insights that are difficult to obtain through experimental measurements alone. These models help to separate complex, overlapping phenomena such as bulk diffusion, surface diffusion, and surface integration, allowing for a more fundamental understanding of the growth mechanisms.

Modeling Mass Transport and Surface Supersaturation

Computational Fluid Dynamics (CFD) is a powerful method used to simulate the environment of a growing dihydrogen phosphate crystal. researchgate.netresearchgate.net By modeling the flow profile and concentration gradients around the crystal, CFD can evaluate the thickness of the mass transfer diffusion layer. researchgate.netresearchgate.net This is crucial because the growth rate is directly dependent on the solute concentration at the crystal surface, which can differ significantly from the bulk solution concentration due to this diffusion boundary layer. Numerical simulations have been employed to study how factors like stirring paddle design, rotation rate, and crystal size influence the flow and enhance mass transfer to the crystal surface. researchgate.net For instance, simulations show that increasing the rotation rate and crystal size leads to a linear increase in the downward flow speed, which in turn affects the surface supersaturation. researchgate.net

Theoretical models often use a power-law approach to describe the relationship between crystal growth and the activity-based driving force of supersaturation. researchgate.netresearchgate.net These models can be implemented into CFD codes to simulate growth rates, which are then compared with experimental data for verification. researchgate.net Furthermore, modeling efforts have explored novel crystal motion modes, such as 2D translation and three-dimensional motion growth methods (3D MGM), to evaluate how enhanced convection can improve morphological stability and mass transfer by influencing surface supersaturation and shear stress. researchgate.net

Supersaturation-Dependent Growth Kinetics

Research has demonstrated that the growth rate of dihydrogen phosphate crystals, specifically potassium dihydrogen phosphate (KDP), does not have a simple linear relationship with supersaturation. mdpi.comrsc.org Instead, the dependence can be divided into distinct regions. mdpi.comrsc.org Studies combining laser polarization interference systems for growth rate measurement with atomic force microscopy (AFM) for surface observation have revealed these complexities. mdpi.com

At very low supersaturation, there may be a "dead zone" (σd) where the growth rate is negligible. mdpi.com As supersaturation increases, the growth rate begins to rise, often non-linearly. mdpi.comrsc.org This is followed by a transition region and then a zone where the growth rate increases rapidly, approaching a linear relationship with supersaturation (σ*). mdpi.com The values for these critical supersaturation points can vary with temperature. mdpi.com

The surface micromorphology is also highly dependent on the supersaturation level. mdpi.com At low supersaturation (e.g., σ = 0.01), small bunching steps may appear on the crystal surface. mdpi.com As supersaturation rises to intermediate levels (e.g., σ = 0.03 to 0.04), significant step bunching can occur, leading to the formation of macrosteps with maximum heights. mdpi.comrsc.org At even higher supersaturation levels, the step bunching may stabilize, but other surface features like pits and holes can appear, potentially related to step movement and 2D nucleation mechanisms. mdpi.com

Table 1: Effect of Supersaturation (σ) on Surface Micromorphology of KDP (100) Face at ~65°C

| Supersaturation (σ) | Observed Step Height (nm) | Key Morphological Features |

| 0.01 | - | Few small bunching steps appear. mdpi.com |

| 0.03 | 11.3 - 24.4 (Maximum) | Significant step bunching occurs. mdpi.com |

| 0.04 | - | Step bunching present. mdpi.com |

| 0.05 | 1.5 - 1.85 (Minimum) | - |

| 0.06 | - | Step bunching is almost constant at higher supersaturation. mdpi.com |

| 0.07 | - | - |

| 0.08 | - | Few pits and holes appear on the crystal surface. mdpi.com |

Table 2: Critical Supersaturation Values for KDP Crystal Growth at Different Saturation Temperatures

| Saturation Temperature | Supersaturation Dead Zone (σd) | Linear Region (σ*) |

| ~35 °C | > ~65 °C value | > ~65 °C value |

| ~65 °C | < ~35 °C value | < ~35 °C value |

| Source: mdpi.com |

Molecular and Phase-Field Modeling

Phase-field models offer a microscopic perspective on the crystal surface, correctly predicting phenomena like step bunching due to solution flow in the direction of step motion. begellhouse.com These models can analyze how modulating the flow direction above the crystal surface can suppress the formation of step bunches. begellhouse.com However, macroscopic models also reveal that such flow modulation can cause spatiotemporal changes in the supersaturation field along the crystal surface, potentially leading to time-dependent rates of step generation and even periodic reversal of the step flow direction. begellhouse.com

Critical Supersaturation in Specialized Growth

Computational and theoretical understanding is also vital for specialized growth techniques. For example, in the growth of single-crystal fibers (SCFs) of KDP, a method distinct from bulk crystal growth, there exist different critical supersaturation points for initiating growth on different crystal faces. nih.gov Experimental results explained by the 2D nucleation mechanism on smooth faces show that at 25 °C, critical supersaturation points of 22.40% and 41.41% are required to start the growth on the pyramidal and prismatic faces, respectively. nih.gov This is a significant deviation from what is observed in bulk crystal growth and is crucial for controlling the rapid growth along the mdpi.com direction while suppressing growth on other faces to produce high-aspect-ratio fibers. nih.gov

Table 3: Critical Supersaturation for KDP Single-Crystal Fiber (SCF) Growth at 25 °C

| Crystal Face | Critical Supersaturation for Growth Initiation |

| Pyramidal | 22.40% nih.gov |

| Prismatic | 41.41% nih.gov |

Advanced Materials Science and Engineering Applications Involving Dihydrogen Phosphate

Design and Synthesis of Hybrid Materials Incorporating Dihydrogen Phosphate (B84403)

Hybrid materials, which integrate organic and inorganic components at the molecular scale, leverage the distinct properties of each constituent to create materials with enhanced or novel functionalities. iucr.orgresearchgate.netnih.gov The dihydrogen phosphate anion is a key player in this field, particularly in the formation of Class II hybrids, where weaker interactions like hydrogen bonds, van der Waals forces, and ionic interactions hold the organic and inorganic parts together. iucr.orgresearchgate.netiucr.org

Organic-Inorganic Hybrid Structures with Dihydrogen Phosphate Anions

Organic-inorganic hybrid materials featuring dihydrogen phosphate anions are a significant area of research due to their potential for creating materials with interesting physical and chemical properties. uctm.edu These hybrids often involve the association of dihydrogen phosphate with functionalized organic molecules, such as amines or amides, leading to extensive hydrogen-bonding networks. iucr.orgrsc.org

The dihydrogen phosphate anions can form various supramolecular structures, acting as a host lattice for organic cations. researchgate.net For instance, in compounds like 2-chloroanilinium dihydrogen phosphate and 4-chloroanilinium dihydrogen phosphate, the anions create two-dimensional frameworks. researchgate.net The structure of these anionic layers can be influenced by the nature of the organic cation, demonstrating the supramolecular flexibility of the dihydrogen phosphate anion. researchgate.net

The synthesis of these hybrids is often achieved through slow evaporation from an aqueous solution, allowing for the self-assembly of the organic and inorganic components into a crystalline structure. nih.govresearchgate.net

Table 1: Examples of Organic-Inorganic Hybrid Structures with Dihydrogen Phosphate

| Compound Name | Crystal System | Key Structural Feature | Reference |

| 2-chloroanilinium dihydrogen phosphate | Not specified | Double-stranded anionic chain | researchgate.net |

| 4-chloroanilinium dihydrogen phosphate | Not specified | Two-dimensional supramolecular net | researchgate.net |

| (3-nitroanilinium)₂(18-crown-6)₂(H₂PO₄)₂(H₃PO₄)₃(H₂O) | Not specified | 3D framework with 1D channels | nih.gov |

| 3-acetylanilinium dihydrogen phosphate | Monoclinic | 3D supramolecular network with O-H···O and N-H···O hydrogen bonds | uctm.edu |

| 4-fluorobenzylammonium dihydrogen phosphate | Orthorhombic | Corrugated layers of H₂PO₄⁻ anions parallel to the ab plane | iucr.org |

Fabrication of Phenolic Resin/Phosphate Hybrid Coatings

A notable application of dihydrogen phosphate in hybrid materials is the fabrication of high-performance coatings. A novel method involves the synthesis of phenolic resin/phosphate hybrid coatings using aluminum dihydrogen phosphate (Al(H₂PO₄)₃) as a primary film-forming agent alongside silica (B1680970) sol and phenolic resin. mdpi.comresearchgate.netresearcher.life This results in an organo-inorganic hybrid coating with superior high-temperature resistance and antioxidant properties. mdpi.comresearcher.life

The synthesis is typically carried out using a sol-gel method, where the components are mixed and applied to a substrate, followed by a curing process. mdpi.com Spectroscopic analyses like FT-IR and XPS confirm the successful integration of the hybrid structures within the coating. mdpi.comresearcher.liferesearchgate.net

These hybrid coatings exhibit significantly improved performance compared to pure phosphate varnish. For instance, at 600°C over 300 hours of cyclic oxidation, the weight reduction for the hybrid coating was 0.085 mg·cm⁻², compared to 0.21 mg·cm⁻² for the phosphate varnish. mdpi.comresearcher.life Furthermore, the porosity of these coatings can be minimized through thermal oxidation, reaching as low as 5.88% after treatment at 600°C for 10 hours. mdpi.comresearcher.liferesearchgate.net The incorporation of aluminum dihydrogen phosphate also enhances the thermal insulation and electromagnetic interference (EMI) shielding properties of the composite system. researcher.life

Crystal Engineering and Controlled Crystallization Studies of Dihydrogen Phosphate Compounds

Crystal engineering of dihydrogen phosphate compounds is a field focused on understanding and controlling the growth and properties of these crystals for various applications, including nonlinear optics and piezoelectric devices. rsc.orgaps.orgresearchgate.net The ability to control crystal morphology and quality is paramount for these technological uses.

Growth Mechanisms and Morphology Control in Dihydrogen Phosphate Crystals